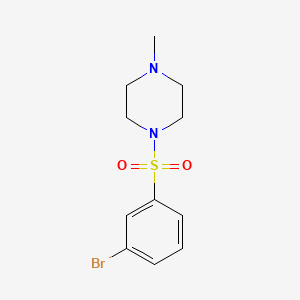

1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromophenylsulfonyl)-4-methylpiperazine” include a molecular weight of 304.21 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also provided .

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

- Scientific Field: Medicinal Chemistry

- Summary of Application: Sulfonamide-based indole analogs, such as 1-(3-Bromophenylsulfonyl)-4-methylpiperazine, are crucial in medicinal chemistry due to their physiological action . They exhibit a variety of pharmacological actions and have been long employed as an active ingredient in drug design and production .

- Methods of Application: The synthesis of these compounds involves a variety of techniques. The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .

- Results or Outcomes: These compounds have been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Application in Biochemistry

- Scientific Field: Biochemistry

- Summary of Application: Compounds similar to “1-(3-Bromophenylsulfonyl)-4-methylpiperazine” are used in various biochemical applications, including the production of vaccines, monoclonal antibodies, recombinant proteins, and cell or gene therapy .

- Methods of Application: These compounds are typically used in buffer management solutions for cell therapy . The exact methods of application can vary depending on the specific biochemical process.

- Results or Outcomes: The use of these compounds can enhance the efficiency of biochemical processes, although the specific results or outcomes can vary depending on the application .

Application in Chemical Synthesis

- Scientific Field: Chemical Synthesis

- Summary of Application: Compounds similar to “1-(3-Bromophenylsulfonyl)-4-methylpiperazine” are used in the synthesis of various chemical compounds . These compounds can act as intermediates in the synthesis of more complex molecules .

- Methods of Application: The exact methods of application can vary depending on the specific synthesis process. Typically, these compounds are used in reactions with other chemicals to form new compounds .

- Results or Outcomes: The use of these compounds can enhance the efficiency of chemical synthesis processes, although the specific results or outcomes can vary depending on the application .

Eigenschaften

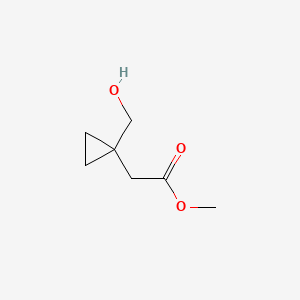

IUPAC Name |

1-(3-bromophenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSXYLKXIYXHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651953 | |

| Record name | 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenylsulfonyl)-4-methylpiperazine | |

CAS RN |

486422-19-9 | |

| Record name | 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

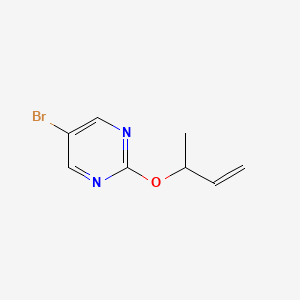

![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)